2-Phenylpiperazine dihydrochloride

Overview

Description

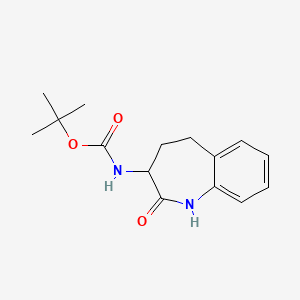

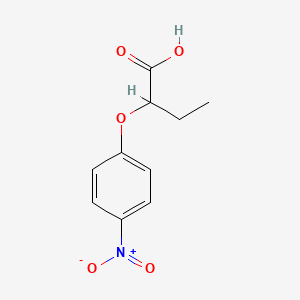

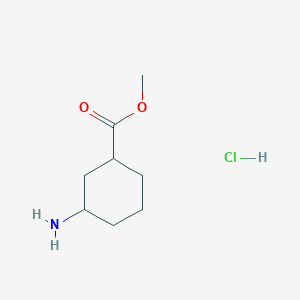

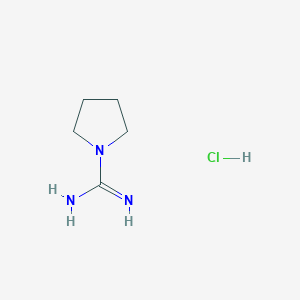

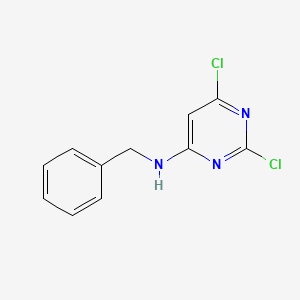

2-Phenylpiperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 2-Phenylpiperazine is C10H14N2, with an average mass of 162.232 Da and a monoisotopic mass of 162.115692 Da . The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .Chemical Reactions Analysis

The official method for the determination of piperazine in its formulations is the gravimetric method with 2,4,6-trinitrophenol (picric acid) in the latest editions of most Pharmacopoeia . Other reported methods include colorimetric, spectrophotometric techniques, and chromatographic methods like high-pressure liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography–mass spectrometry (LC-MS) .Physical And Chemical Properties Analysis

2-Phenylpiperazine has a molecular weight of 162.23 . It is a solid substance with a melting point of 83-87 °C .Scientific Research Applications

- Antipsychotic Agents : 2-Phenylpiperazine derivatives have been explored as potential antipsychotic drugs due to their interactions with neurotransmitter receptors, including serotonin and dopamine receptors .

- Antidepressant Research : Researchers investigate the antidepressant effects of compounds related to 2-phenylpiperazine, aiming to develop novel therapies for mood disorders .

- Serotonin Receptor Modulation : 2-Phenylpiperazine compounds interact with serotonin receptors, making them valuable tools for studying serotoninergic pathways in the brain .

- Neurotransmitter Release Modulation : These compounds may influence neurotransmitter release, impacting synaptic transmission and neuronal communication .

- Building Blocks for Heterocyclic Compounds : 2-Phenylpiperazine serves as a versatile building block in the synthesis of various heterocyclic molecules .

- Protein-Protein Interaction Studies : Researchers use 2-phenylpiperazine derivatives to probe protein-protein interactions and understand cellular processes .

- Antiproliferative Activity : Some 2-phenylpiperazine derivatives exhibit antiproliferative effects against cancer cells, making them potential candidates for targeted therapies .

- Ligands for Metal Complexes : 2-Phenylpiperazine derivatives can act as ligands in coordination complexes, influencing their properties and reactivity .

Medicinal Chemistry and Drug Development

Neuroscience and Neuropharmacology

Organic Synthesis and Chemical Biology

Cancer Research

Materials Science and Coordination Chemistry

Analytical Chemistry and Detection Methods

Mechanism of Action

Target of Action

2-Phenylpiperazine dihydrochloride is a derivative of piperazine, a class of compounds that have been found to interact with GABA receptors . The GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Piperazine compounds, including 2-Phenylpiperazine dihydrochloride, are believed to mediate their action by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

GABA is an inhibitory neurotransmitter, and its activation typically results in a decrease in neuronal excitability .

Pharmacokinetics

It’s known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of 2-Phenylpiperazine dihydrochloride’s action is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is due to the compound’s interaction with GABA receptors, which leads to hyperpolarization and subsequent paralysis .

Safety and Hazards

Future Directions

While specific future directions for 2-Phenylpiperazine dihydrochloride are not mentioned in the search results, it is clear that there is ongoing research into the synthesis of piperazine derivatives . This suggests that the compound may have potential applications in the development of new drugs and therapies.

properties

IUPAC Name |

2-phenylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;;/h1-5,10-12H,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYKYAFGKCUWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589997 | |

| Record name | 2-Phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpiperazine dihydrochloride | |

CAS RN |

872139-22-5 | |

| Record name | 2-Phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)

![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)